molecular formula C9H14N4O B1525423 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one CAS No. 1306602-94-7

3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one

Cat. No. B1525423
M. Wt: 194.23 g/mol
InChI Key: PHVAKYVNJQPQSD-UHFFFAOYSA-N
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Description

“3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” is a compound with the CAS Number: 1306602-94-7 . It has a molecular weight of 194.24 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

While specific synthesis methods for “3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” were not found, similar compounds have been synthesized using various methods. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-(1-methyl-1H-pyrazol-4-yl)-2-piperidinone . The InChI code is 1S/C9H14N4O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4,10H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 194.24 .

Scientific Research Applications

  • Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

    • Summary of Application : This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • Results or Outcomes : The outcomes of these applications would vary greatly depending on the specific reactions and compounds being synthesized .
  • Medicinal Chemistry

    • Summary of Application : Aminopyrazole-based compounds, such as “3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one”, have been studied as active agents in different therapeutic areas .
    • Methods of Application : These compounds are designed and synthesized for biological evaluation. The specific methods of application or experimental procedures would depend on the therapeutic area and the specific biological target .
    • Results or Outcomes : Some of the most relevant results have been obtained for anticancer/anti-inflammatory compounds .
  • Chemical Synthesis

    • Summary of Application : This compound is an important raw material and intermediate used in organic synthesis .
    • Methods of Application : As an intermediate, it’s likely used in various chemical reactions to produce other compounds .
    • Results or Outcomes : The outcomes of these applications would vary greatly depending on the specific reactions and compounds being synthesized .
  • Heterocyclic Compounds
    • Summary of Application : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the specific reactions and compounds being synthesized .
    • Results or Outcomes : The outcomes of these applications would vary greatly depending on the specific reactions and compounds being synthesized .

Safety And Hazards

The compound has been classified with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

While specific future directions for “3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one” were not found, research on similar compounds continues to be an active area of study .

properties

IUPAC Name

3-amino-1-(1-methylpyrazol-4-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-6-7(5-11-12)13-4-2-3-8(10)9(13)14/h5-6,8H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVAKYVNJQPQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one

CAS RN

1306602-94-7
Record name 3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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